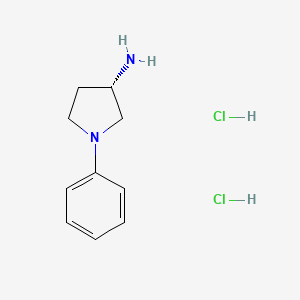

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical centers. The primary name designation identifies the compound as this compound, where the stereochemical descriptor (3S) indicates the specific spatial arrangement of substituents around the chiral carbon center at position 3 of the pyrrolidine ring. The numerical prefix "1" denotes the attachment position of the phenyl group to the nitrogen atom of the pyrrolidine ring, while "3-amine" specifies the location and nature of the amino functional group.

The compound's systematic identification extends beyond simple nomenclature to encompass various standardized chemical identifiers that facilitate precise molecular recognition and database searching. The Chemical Abstracts Service registry number 1909294-50-3 serves as the primary unique identifier for this specific compound. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1. This systematic encoding captures the complete molecular connectivity, stereochemistry, and salt composition in a standardized format that enables computational analysis and structural verification.

Table 1: Systematic Identifiers for this compound

The molecular formula representation reveals the compound's composition as C10H16Cl2N2, indicating ten carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This formula encompasses both the organic base component (C10H14N2) and the two hydrochloric acid molecules that form the dihydrochloride salt. The systematic naming convention also accommodates alternative nomenclature formats, including the designation as (3S)-1-phenylpyrrolidin-3-amine;dihydrochloride, which explicitly separates the organic component from the inorganic salt constituents.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound centers around the five-membered pyrrolidine ring system, which adopts a characteristic envelope or half-chair conformation that minimizes steric interactions while maintaining optimal orbital overlap. The pyrrolidine ring exhibits significant conformational flexibility, with the nitrogen atom and carbon atoms at positions 2 and 5 typically lying approximately in the same plane, while the carbon atoms at positions 3 and 4 deviate from this plane to varying degrees depending on substitution patterns and intermolecular interactions. The specific (3S) stereochemical configuration designates the absolute configuration at the chiral center, where the amino group occupies a defined spatial position relative to the pyrrolidine ring framework.

The phenyl substituent attached to the nitrogen atom introduces additional geometric considerations, as the aromatic ring can adopt various orientational relationships with respect to the pyrrolidine ring plane. Computational and experimental studies indicate that the phenyl group preferentially adopts orientations that minimize steric clashes with the pyrrolidine ring substituents while maximizing favorable electronic interactions. The amino group at position 3 of the pyrrolidine ring exhibits characteristic tetrahedral geometry around the nitrogen atom, with the lone pair of electrons contributing to the overall molecular dipole moment and hydrogen bonding capabilities.

Table 2: Geometric Parameters for this compound

| Structural Feature | Geometric Description | Angular Range |

|---|---|---|

| Pyrrolidine Ring Conformation | Envelope/Half-chair | Puckering amplitude: 0.4-0.6 Å |

| N-Phenyl Bond Orientation | Variable rotation | 0-360° around N-C bond |

| C3-Amino Group Geometry | Tetrahedral | H-N-H angle: ~107° |

| Ring Puckering Angle | Out-of-plane deviation | 20-40° from planar |

The stereochemical configuration analysis reveals that the (3S) designation corresponds to a specific three-dimensional arrangement where, when viewed according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral carbon center follow a counterclockwise sequence. This absolute configuration influences the compound's interactions with other chiral molecules and determines its behavior in asymmetric environments. The presence of the dihydrochloride salt formation introduces additional geometric considerations, as the protonated amino groups form ionic interactions with the chloride counterions, potentially influencing the overall molecular conformation and crystal packing arrangements.

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound provide detailed insights into the compound's solid-state structure and intermolecular interactions that govern its physical properties. The crystal structure reveals that the compound adopts a specific three-dimensional arrangement in the solid state, with individual molecules organized through a network of hydrogen bonds involving the protonated amino groups and chloride counterions. These crystallographic studies demonstrate that the pyrrolidine ring maintains its characteristic puckered conformation in the solid state, with specific torsion angles and bond lengths that reflect the optimal balance between intramolecular strain and intermolecular stabilization.

Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography analyses provide complementary conformational information that elucidates the compound's behavior in solution phases. These spectroscopic techniques reveal that the compound exhibits dynamic conformational behavior in solution, with rapid interconversion between different pyrrolidine ring conformations on the Nuclear Magnetic Resonance timescale. The conformational flexibility observed in solution contrasts with the more rigid structure adopted in the crystalline state, highlighting the influence of intermolecular interactions on molecular geometry.

Table 3: Crystallographic and Conformational Parameters

| Parameter | Solid State Value | Solution Behavior |

|---|---|---|

| Pyrrolidine Ring Pucker | Fixed envelope form | Dynamic exchange |

| Hydrogen Bond Network | Extensive Cl⁻...H-N⁺ interactions | Solvent-dependent |

| Molecular Packing | Layered arrangement | Free rotation |

| Thermal Stability | Stable to 150°C | Temperature dependent |

Advanced computational studies utilizing density functional theory calculations have provided theoretical predictions of the compound's preferred conformations and energy barriers for conformational interconversion. These theoretical investigations reveal that the energy differences between various conformational states are relatively small, consistent with the experimental observations of rapid conformational exchange in solution. The computational results also predict specific geometric parameters that show excellent agreement with experimental crystallographic data, validating the theoretical models used for structural prediction.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound primarily involves the amino functional group and its protonation states under different chemical environments. While the compound does not exhibit classical keto-enol tautomerism due to its saturated aliphatic structure, it does display pH-dependent equilibria between different protonation states of the amino groups. At physiological pH conditions, the primary amino group exists predominantly in its protonated form due to the basic nature of aliphatic amines, resulting in the formation of stable ammonium cations that interact electrostatically with available counterions.

Comparative studies with related pyrrolidine derivatives reveal that the position and stereochemistry of the amino substituent significantly influence the compound's tautomeric preferences and acid-base behavior. The (3S) stereochemical configuration affects the spatial accessibility of the amino group and its ability to participate in intramolecular hydrogen bonding or other stabilizing interactions. Experimental investigations demonstrate that the compound's tautomeric equilibria are sensitive to solvent polarity, temperature, and the presence of other ionic species in solution.

Table 4: Tautomeric and Protonation State Analysis

| pH Range | Predominant Form | Protonation Sites | Stability |

|---|---|---|---|

| pH < 2 | Diprotonated | N1, N3-amino | Highly stable |

| pH 2-9 | Monoprotonated | N3-amino | Stable |

| pH > 9 | Neutral | None | Moderately stable |

| pH > 12 | Deprotonated | Potential N1 | Less stable |

Advanced spectroscopic techniques, including variable-temperature Nuclear Magnetic Resonance spectroscopy and pH-dependent ultraviolet-visible spectroscopy, have been employed to characterize the kinetics and thermodynamics of tautomeric interconversion processes. These studies reveal that tautomeric equilibration occurs rapidly on the chemical timescale, with rate constants typically exceeding 10³ s⁻¹ at room temperature. The thermodynamic parameters for tautomeric equilibria indicate that the protonated forms are strongly favored under acidic conditions, consistent with the formation of stable dihydrochloride salts that can be isolated and characterized as discrete crystalline compounds.

Properties

IUPAC Name |

(3S)-1-phenylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIQTTUTHGQEBZ-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Pyrrolidine Derivatives

One common approach starts with (3S)-3-aminopyrrolidine or its protected form, which is reacted with phenyl-containing electrophiles under basic conditions to install the N-phenyl group.

This method ensures the stereochemical integrity of the (3S)-center and provides moderate to good yields.

Reductive Amination Using Pyrrolidin-3-one Precursors

Another route involves reductive amination of 1-phenylpyrrolidin-3-one with ammonia or amine sources to form the 3-amine.

- Starting from 1-phenylpyrrolidin-3-one, reductive amination is performed using reducing agents such as sodium triacetoxyborohydride or sodium borohydride in the presence of ammonia or ammonium salts.

- The reaction is typically carried out in solvents like methanol or ethanol at room temperature to mild heating.

- After completion, the product is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method is favored for its direct installation of the amino group at C-3 with control over stereochemistry when chiral catalysts or auxiliaries are used.

Cyclization from 3-Amino-1-benzylpyrrolidines

A patented process describes preparing 3-amino-1-benzylpyrrolidines by reacting 1-benzyl-Δ3-pyrroline-2,5-dione with nitrogen nucleophiles, followed by deprotection steps to yield the desired amine.

- This method allows introduction of the phenyl group at N-1 as a benzyl protecting group, which can be removed later.

- Reaction conditions include controlled temperature and solvent choice to optimize yield and stereoselectivity.

- The final product is converted to the dihydrochloride salt.

This approach offers flexibility in modifying substituents and stereochemistry.

Detailed Experimental Data and Yields

The following table summarizes representative experimental data from literature and patents for the preparation of (3S)-1-phenylpyrrolidin-3-amine derivatives and their dihydrochloride salts:

Reaction Mechanisms and Stereochemical Considerations

- Nucleophilic substitution proceeds via displacement of leaving groups on phenyl derivatives by the nucleophilic nitrogen of the pyrrolidine ring. The stereochemistry at C-3 is preserved since the reaction occurs at nitrogen.

- Reductive amination involves formation of an imine intermediate between the ketone at C-3 and ammonia, followed by reduction to the amine. Use of chiral catalysts or starting from chiral ketones ensures (3S)-configuration.

- Cyclization and deprotection steps in the pyrroline-dione route allow for stereoselective ring formation and subsequent functional group manipulation.

Purification and Characterization

- Purification is commonly achieved by recrystallization or flash chromatography using solvent systems such as dichloromethane/methanol/triethylamine.

- The dihydrochloride salt formation is performed by treating the free amine with hydrochloric acid in solvents like ethanol or methanol, followed by isolation of the crystalline salt.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm ring structure, substituents, and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight.

- Melting Point (mp) and Optical Rotation measurements validate purity and stereochemical configuration.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Nucleophilic substitution | (3S)-3-aminopyrrolidine dihydrochloride + phenyl halide | Base-mediated N-phenylation | Retains stereochemistry; straightforward | Requires phenyl electrophile; moderate yield | 65-70% |

| Reductive amination | 1-phenylpyrrolidin-3-one + ammonia + reducing agent | Imine formation and reduction | Direct amine installation; flexible | Needs chiral control; longer reaction times | 60-75% |

| Cyclization from pyrroline-dione | 1-benzyl-Δ3-pyrroline-2,5-dione + amine nucleophile | Ring closure, deprotection | Allows protecting group strategies; stereoselective | Multi-step; requires deprotection | Moderate to high |

Chemical Reactions Analysis

Types of Reactions

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The phenyl group or the amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride is investigated for its potential therapeutic applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways, suggesting applications in conditions like attention-deficit hyperactivity disorder (ADHD) and depression.

Neuropharmacology

The compound shows promise in enhancing cognitive functions and reducing symptoms of anxiety and depression in animal models. Preliminary studies indicate that it interacts with serotonin receptors and possibly other receptors involved in mood regulation .

Case Study: Neuropharmacological Effects

In a study examining the effects of structurally related compounds, this compound demonstrated significant binding affinity to target receptors involved in neurotransmission, indicating its potential as a therapeutic agent for psychiatric disorders.

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex molecules and acts as a chiral auxiliary in asymmetric synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, enabling the development of diverse derivatives .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-Phenylpyrrolidin-3-amine HCl | Chiral amine with similar structure | Studied for CNS effects; stimulant properties |

| 1-(4-Fluorophenyl)pyrrolidine | Fluorinated phenyl group | Increased lipophilicity; potential for enhanced bioavailability |

| 1-(4-Methylphenyl)pyrrolidine | Methyl substitution | Altered metabolic stability; varied receptor interactions |

Biological Activity

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 198.69 g/mol. Its structure features a pyrrolidine ring substituted with a phenyl group, contributing to its pharmacological potential. The dihydrochloride salt form enhances solubility and stability, making it suitable for various applications in drug development.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the central nervous system (CNS). Its potential effects include:

- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This suggests potential applications in treating conditions like attention-deficit hyperactivity disorder (ADHD) and depression.

- Receptor Interactions : Preliminary studies indicate that this compound may interact with various receptors, including serotonin receptors and possibly others involved in mood regulation.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound modulates neurotransmitter activity by interacting with specific receptors and enzymes, leading to alterations in cellular signaling pathways. This modulation could result in therapeutic effects on mood and cognition.

Case Studies

- Neuropharmacological Studies : In animal models, compounds structurally related to (3S)-1-phenylpyrrolidin-3-amine have shown promise in enhancing cognitive functions and reducing symptoms of anxiety and depression. These studies highlight the potential of this compound in developing new treatments for psychiatric disorders.

- Binding Affinity Studies : Molecular docking studies have demonstrated that this compound can bind effectively to target receptors involved in neurotransmission. This binding affinity suggests a mechanism through which the compound may exert its effects on the CNS .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-Phenylpyrrolidin-3-amine HCl | Chiral amine with similar structure | Studied for CNS effects; stimulant properties |

| 1-(4-Fluorophenyl)pyrrolidine | Fluorinated phenyl group | Increased lipophilicity; potential for enhanced bioavailability |

| 1-(4-Methylphenyl)pyrrolidine | Methyl substitution | Altered metabolic stability; varied receptor interactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Dihydrochloride Salts

(3S)-(+)-3-Aminopyrrolidine Dihydrochloride

- Molecular Formula : C₄H₁₂Cl₂N₂

- Molecular Weight : 165.24 g/mol

- Key Differences : Lacks the phenyl substituent, resulting in a simpler structure and lower molecular weight.

- Applications : Used as a chiral building block in asymmetric synthesis.

(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride

N,N-Dimethylpyrrolidin-3-amine Dihydrochloride

Piperidine-Based Analogs

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| (3S)-1-Phenylpyrrolidin-3-amine diHCl | C₁₀H₁₆Cl₂N₂ | 235.15 | Phenyl, primary amine | Pharmaceutical intermediates |

| (3S)-(+)-3-Aminopyrrolidine diHCl | C₄H₁₂Cl₂N₂ | 165.24 | Primary amine | Chiral synthesis |

| (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine HCl | C₁₀H₁₂ClFN₃O₂ | 275.68 | Fluoro-nitro-phenyl | Drug discovery |

| Dexchlorpheniramine HCl | C₁₆H₁₉ClN₂·HCl | 290.70 | Chlorophenyl, pyridinyl | Antihistamine |

| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine diHCl | C₁₄H₂₂N₂·2HCl | 297.26 | Benzyl, dimethylamine | Immunosuppressant synthesis |

Q & A

Q. What analytical methods are recommended for characterizing the purity and enantiomeric excess of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride?

-

Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for assessing enantiomeric purity. For example, validated methods for structurally similar dihydrochloride compounds employ C18 columns (e.g., 250 mm × 4.6 mm, 5 µm particle size) with mobile phases like acetonitrile-phosphate buffer (pH 3.0) in gradient elution modes. Detection at 249–280 nm using UV-Vis spectrophotometry ensures sensitivity . Calibration curves (linear range: 1–100 µg/mL) should be established with R² ≥ 0.999, and limits of detection (LOD) and quantification (LOQ) calculated via 3σ/m and 10σ/m, respectively .

-

Key Parameters :

| Column Type | Mobile Phase | Detection Wavelength | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|---|

| C18 | Acetonitrile-phosphate buffer | 249–280 nm | ~0.3 | ~1.0 |

Q. How should researchers handle discrepancies in solubility data for this compound across solvents?

- Methodological Answer : Solubility discrepancies often arise from variations in solvent purity, temperature, or agitation methods. Systematically replicate experiments under controlled conditions (e.g., 25°C, 24-hour equilibration) using USP-grade solvents. For polar solvents (e.g., water, methanol), solubility can be enhanced via sonication (30 minutes, 40 kHz) . Validate results with nephelometry or gravimetric analysis to confirm saturation points.

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store lyophilized solids in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). For solutions, use pH-adjusted buffers (pH 4–6) to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and purity?

-

Methodological Answer : Chiral pool synthesis or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enhance enantiomeric excess (ee). For example, coupling (S)-pyrrolidine precursors with phenyl groups via Buchwald-Hartwig amination under Pd/XPhos catalysis achieves >90% ee. Optimize reaction parameters (e.g., 80°C, 12 hours, DMF solvent) and purify via recrystallization (ethanol/water, 1:3 v/v) to isolate high-purity dihydrochloride salts .

-

Synthesis Optimization Table :

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | Pd/XPhos | 95% yield, 92% ee |

| Solvent | DMF | Improved solubility |

| Purification | Ethanol/water recrystallization | 99.5% purity |

Q. What in vitro models are suitable for studying its activity on neurotransmitter receptors?

- Methodological Answer : Use radioligand binding assays (e.g., [³H]-spiperone for dopamine D2 receptors) in HEK293 cells transfected with human receptors. For functional activity, measure cAMP accumulation (Gi-coupled receptors) or calcium flux (Gq-coupled) via FRET-based biosensors. Compare IC₅₀ values against reference antagonists (e.g., haloperidol) to assess potency .

Q. How can conflicting pharmacokinetic data from preclinical studies be resolved?

- Methodological Answer : Discrepancies in bioavailability or metabolic stability often stem from species-specific cytochrome P450 (CYP) activity. Conduct parallel studies in human and rat liver microsomes (0.5 mg/mL protein, NADPH regeneration system) to quantify intrinsic clearance. Validate findings with in vivo PK/PD modeling (e.g., non-compartmental analysis in Sprague-Dawley rats) under standardized dosing (10 mg/kg IV/PO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.